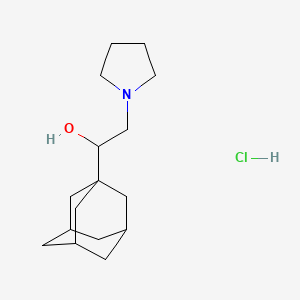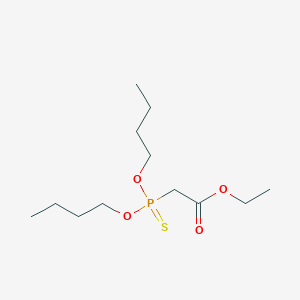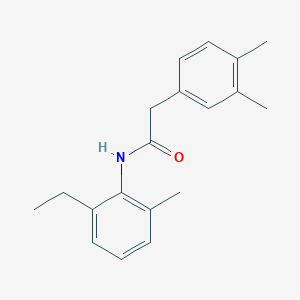
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride, also known as APEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC is a chiral compound that exists as two enantiomers, R-APEC and S-APEC.
Applications De Recherche Scientifique
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been studied extensively for its potential therapeutic properties, particularly in the treatment of addiction and neurological disorders. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for drug addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is not fully understood, but it is thought to act on the dopaminergic system in the brain. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to increase the expression of the dopamine transporter, which may contribute to its ability to reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have a number of biochemical and physiological effects. In addition to its effects on the dopaminergic system, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride in lab experiments is its specificity for the dopaminergic system. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to have little effect on other neurotransmitter systems, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, one limitation of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is its relatively short half-life, which may make it difficult to maintain consistent levels of the compound in the brain over time.
Orientations Futures
There are a number of potential future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride. One area of interest is the development of more potent and selective analogs of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride that may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride and its effects on the brain. Finally, clinical trials are needed to determine the safety and efficacy of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride as a potential treatment for addiction and neurological disorders.
Méthodes De Synthèse
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride can be synthesized using a variety of methods, including the reduction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride, which is then reduced to 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride using a reducing agent.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQZPYQPDMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5542730 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)

![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)